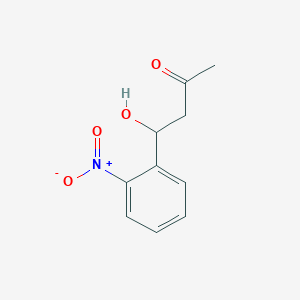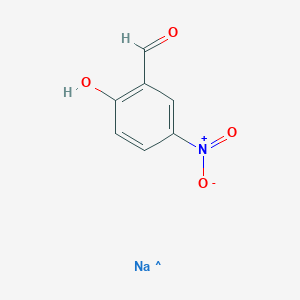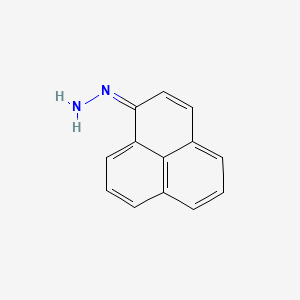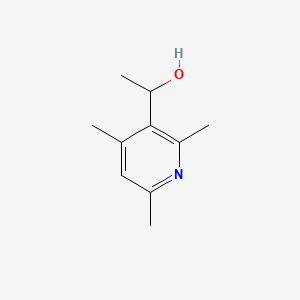
4-Hydroxy-4-(2-nitrophenyl)butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-4-(2-nitrophenyl)butan-2-one is an organic compound with the molecular formula C10H11NO4 It is characterized by the presence of a hydroxy group and a nitrophenyl group attached to a butanone backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-4-(2-nitrophenyl)butan-2-one typically involves an aldol reaction between p-nitrobenzaldehyde and acetone in the presence of a catalyst such as L-proline. This reaction is often carried out in aqueous micellar media using surfactants like cetyl trimethyl ammonium bromide (CTAB) to enhance the solubility of the reactants .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of green chemistry are often applied to minimize the use of organic solvents and reduce environmental impact. The use of water as a solvent and surfactants to facilitate reactions is a common approach in industrial settings .
化学反応の分析
Types of Reactions: 4-Hydroxy-4-(2-nitrophenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of nitrophenyl ketones or aldehydes.
Reduction: Formation of aminophenyl derivatives.
Substitution: Formation of substituted nitrophenyl compounds.
科学的研究の応用
4-Hydroxy-4-(2-nitrophenyl)butan-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 4-Hydroxy-4-(2-nitrophenyl)butan-2-one involves its interaction with specific molecular targets and pathways. The hydroxy and nitro groups play crucial roles in its reactivity and interactions with enzymes and other biomolecules. The compound can undergo redox reactions, leading to the formation of reactive intermediates that can modulate biological pathways .
類似化合物との比較
- 4-Hydroxy-4-(4-nitrophenyl)butan-2-one
- 4-Hydroxy-4-(3-nitrophenyl)butan-2-one
- 4-Hydroxy-4-(2-nitrophenyl)butan-2-one
Comparison: this compound is unique due to the position of the nitro group on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its isomers, this compound may exhibit different reactivity patterns and interactions with biological targets, making it a valuable subject of study in various research fields .
特性
分子式 |
C10H11NO4 |
|---|---|
分子量 |
209.20 g/mol |
IUPAC名 |
4-hydroxy-4-(2-nitrophenyl)butan-2-one |
InChI |
InChI=1S/C10H11NO4/c1-7(12)6-10(13)8-4-2-3-5-9(8)11(14)15/h2-5,10,13H,6H2,1H3 |
InChIキー |
QLWGGIGZONFVIO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC(C1=CC=CC=C1[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![2-[(4-Fluorobenzylidene)amino]phenol](/img/structure/B11959413.png)

![2-{[(3-Chloroanilino)carbonyl]oxy}propanoic acid](/img/structure/B11959422.png)
